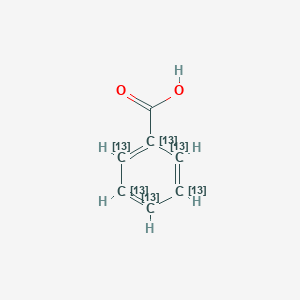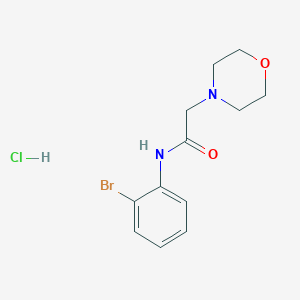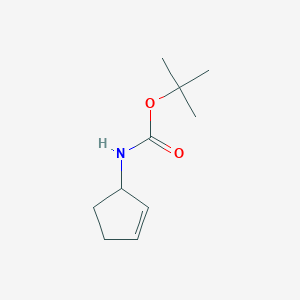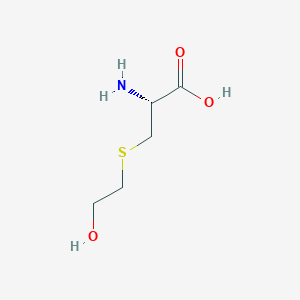
Hydroxyethylcysteine
概要
説明
- その分子式はC5H11NO3S で、平均分子量は165.211 Daです .
- HECはあまり知られていませんが、さまざまな分野で潜在的な用途があります。
ヒドロキシエチルシステイン: (HEC) は、 のクラスに属する低分子化合物です。
合成法
- 合成ルート : HECの合成は、L-システインのチオール基にヒドロキシエチル基を導入することで行われます。具体的な合成ルートは異なる場合がありますが、この修飾は通常、化学反応によって行われます。
- 工業生産 : HECの大規模な工業生産方法に関する情報は限られています。研究室では、確立されたプロトコルを使用して合成することができます。
準備方法
- Synthetic Routes : The synthesis of HEC involves introducing a hydroxyethyl group to the thiol group of L-cysteine. Specific synthetic routes may vary, but this modification typically occurs through chemical reactions.
- Industrial Production : Information on large-scale industrial production methods for HEC is limited. research laboratories can synthesize it using established protocols.
化学反応の分析
- 反応 : HECは、酸化、還元、置換など、さまざまな化学反応を起こす可能性があります。
- 一般的な試薬と条件 :
- 酸化 : 過酸化水素や過酸などの酸化剤は、HECを対応するスルホキシドまたはスルホンに変換することができます。
- 還元 : 水素化ホウ素ナトリウムなどの還元剤は、スルホキシド基をチオール型に戻すことができます。
- 置換 : HECは求核置換反応に関与することができます。
- 主要な生成物 : 主要な生成物は、特定の反応条件と関与する官能基によって異なります。
科学研究における用途
- 化学 : HECは、他の化合物の前駆体として、または有機合成におけるビルディングブロックとして役立つ可能性があります。
- 生物学 : 研究者は、細胞プロセスにおける役割を調査したり、生化学研究のツールとして使用したりする可能性があります。
- 医学 : 広く使用されていませんが、HECは潜在的な治療用途がある可能性があります。
- 工業 : HECは比較的知られていないため、工業における用途は限られています。
科学的研究の応用
- Chemistry : HEC may serve as a precursor for other compounds or as a building block in organic synthesis.
- Biology : Researchers might explore its role in cellular processes or use it as a tool in biochemical studies.
- Medicine : Although not widely used, HEC could have potential therapeutic applications.
- Industry : Its applications in industry are limited due to its relative obscurity.
作用機序
- HECがその効果を発揮する正確なメカニズムは不明です。それは細胞成分と相互作用し、おそらくレドックス反応またはタンパク質結合を通じて相互作用すると考えられます。
- 関与する分子標的と経路は、さらなる調査が必要です。
類似の化合物との比較
- 類似の化合物 : 類似の分子には、N-アセチルシステイン(NAC)やグルタチオン(GSH)などの他のシステイン誘導体があります。
- 独自性 : HECのヒドロキシエチル修飾は、これらの関連化合物とは異なります。
類似化合物との比較
- Similar Compounds : Similar molecules include other cysteine derivatives, such as N-acetylcysteine (NAC) and glutathione (GSH).
- Uniqueness : HEC’s hydroxyethyl modification sets it apart from these related compounds.
特性
IUPAC Name |
(2R)-2-amino-3-(2-hydroxyethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFRVMDVLYIXJF-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40914076 | |
| Record name | S-(2-Hydroxyethyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40914076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6367-98-2, 97170-10-0 | |
| Record name | S-(2-Hydroxyethyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cysteine, S-(2-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097170100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(2-Hydroxyethyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40914076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is S-(2-Hydroxyethyl)-L-Cysteine formed in the body?
A1: S-(2-Hydroxyethyl)-L-cysteine is primarily formed as a detoxification product following exposure to certain VOCs. These compounds undergo metabolic transformations, often involving conjugation with glutathione. [, , , , ] For example, ethylene oxide can be metabolized via direct conjugation with glutathione or through an intermediate epoxide, ultimately leading to the formation of HEMA. [, ]
Q2: Why is S-(2-Hydroxyethyl)-L-Cysteine considered a useful biomarker?
A2: S-(2-Hydroxyethyl)-L-Cysteine is regarded as a specific and sensitive biomarker for exposure to certain VOCs. [, , ] Its presence in urine, even at low concentrations, can indicate recent exposure to compounds like acrylonitrile and ethylene oxide. [, ] This makes it a valuable tool for biological monitoring in occupational and environmental settings.
Q3: How is S-(2-Hydroxyethyl)-L-Cysteine typically measured in urine?
A3: Various analytical methods have been developed for quantifying HEMA in urine. A common approach involves a multi-step process:
- Sample Preparation: Urine samples often undergo solid-phase extraction to isolate and concentrate the analyte. [, ]
- Separation: High-performance liquid chromatography (HPLC) is frequently employed to separate HEMA from other urinary components. [, , ]
- Detection: Tandem mass spectrometry (MS/MS) is a highly sensitive and specific detection method used for HEMA quantification. [, ] Isotope-dilution techniques, incorporating labeled internal standards, enhance accuracy and correct for potential variations in extraction recovery. []
Q4: Have reference ranges been established for S-(2-Hydroxyethyl)-L-Cysteine in the general population?
A4: Yes, research has focused on establishing reference ranges for HEMA in urine. Studies on the US population have aimed to determine baseline levels of this metabolite, which can vary depending on factors like smoking status. []
Q5: Are there differences in S-(2-Hydroxyethyl)-L-Cysteine levels between smokers and non-smokers?
A5: Studies have consistently demonstrated significantly higher levels of HEMA in the urine of smokers compared to non-smokers. [, ] This difference highlights cigarette smoke as a major source of exposure to VOCs that are metabolized to HEMA, such as acrylonitrile. []
Q6: Can S-(2-Hydroxyethyl)-L-Cysteine be used to assess exposure to multiple VOCs simultaneously?
A6: Yes, analytical methods have been developed to simultaneously measure HEMA alongside other mercapturic acid metabolites of different VOCs. [] This enables researchers to assess exposure to multiple compounds from various sources, such as acrylamide, propylene oxide, and N,N-dimethylformamide, in addition to HEMA. []
Q7: Beyond urine, have other biological matrices been investigated for S-(2-Hydroxyethyl)-L-Cysteine detection?
A7: While urine is the most common matrix for HEMA analysis, research has explored its presence in other biological samples. For instance, studies have investigated methods for determining S-(2-hydroxyethyl)cysteine (the deacetylated form of HEMA) in albumin and globin proteins from human blood. [] This suggests the potential for utilizing different matrices to assess VOC exposure and its biological impact.
Q8: Are there any known limitations or challenges associated with using S-(2-Hydroxyethyl)-L-Cysteine as a biomarker?
A8: While HEMA is a valuable biomarker, it's important to consider potential limitations:
- Multiple Sources: HEMA can be derived from various VOCs, making it challenging to pinpoint the specific source of exposure solely based on its levels. []
- Background Exposure: Determining a true baseline for HEMA can be complex due to ubiquitous low-level exposure to certain VOCs in the environment. []
Q9: Does the structure of related compounds influence their metabolism to S-(2-Hydroxyethyl)-L-Cysteine or similar metabolites?
A9: Yes, research has shown that substituents on the double bond of VOCs can influence the metabolic pathways leading to mercapturic acid formation, including HEMA. [] For instance, introducing a methyl or phenyl group to acrylonitrile significantly alters the ratio of cyano- to hydroxy-mercapturic acid metabolites produced. [] This highlights the role of structural modifications in influencing the metabolic fate and excretion profiles of these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

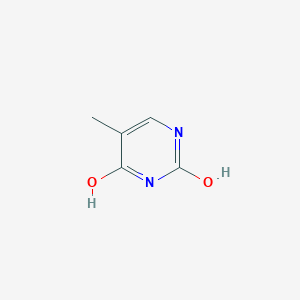
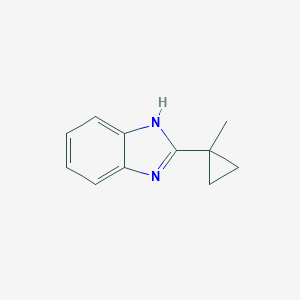
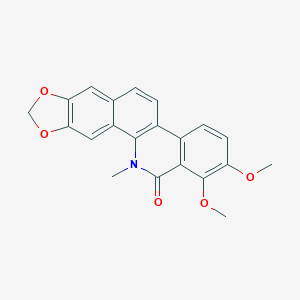
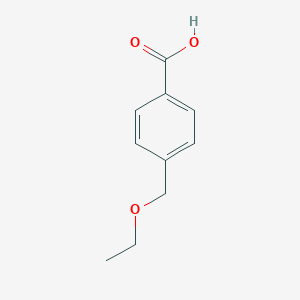

![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)


